1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane
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Overview
Description
1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclobutyl group, a fluoropyrimidine moiety, and a diazepane ring, makes it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific synthetic route and reaction conditions can vary, but generally, the process includes the preparation of intermediate compounds, followed by cyclization and functional group modifications .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyrimidine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential antibacterial activity against various strains of bacteria.
Mechanism of Action
The mechanism of action of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets. For example, it has been found to inhibit certain enzymes and proteins that are crucial for bacterial survival . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar compounds include other triazolopyridazines and triazolopyrazines, which share structural similarities but differ in their specific substituents and biological activities . For instance:
Triazolopyrazine derivatives: These compounds also exhibit antibacterial activity but may have different potency and spectrum of activity.
Triazolothiadiazines: These compounds have been studied for their anticancer and antiviral properties.
The uniqueness of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN8/c19-14-11-20-18(21-12-14)26-8-2-7-25(9-10-26)16-6-5-15-22-23-17(27(15)24-16)13-3-1-4-13/h5-6,11-13H,1-4,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWDBWJTNWFMGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)C5=NC=C(C=N5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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